1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine 1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine
Brand Name: Vulcanchem
CAS No.: 489404-61-7
VCID: VC0367800
InChI: InChI=1S/C26H25ClN2O3/c27-22-11-13-23(14-12-22)32-19-24(30)28-15-17-29(18-16-28)26(31)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2
SMILES: C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9g/mol

1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine

CAS No.: 489404-61-7

Main Products

VCID: VC0367800

Molecular Formula: C26H25ClN2O3

Molecular Weight: 448.9g/mol

1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine - 489404-61-7

CAS No. 489404-61-7
Product Name 1-[(4-Chlorophenoxy)acetyl]-4-(diphenylacetyl)piperazine
Molecular Formula C26H25ClN2O3
Molecular Weight 448.9g/mol
IUPAC Name 1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C26H25ClN2O3/c27-22-11-13-23(14-12-22)32-19-24(30)28-15-17-29(18-16-28)26(31)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2
Standard InChIKey FFRUCSXPKXMDMD-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
PubChem Compound 1880400
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator